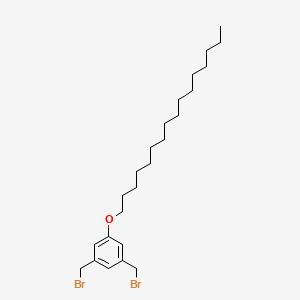
1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene is an organic compound with a complex structure that includes bromomethyl and hexadecyloxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene typically involves the bromination of 1,3-bis(methyl)-5-(hexadecyloxy)benzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include the corresponding methyl derivatives.
科学的研究の応用
1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of polymers and dendrimers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an antimicrobial agent due to the presence of bromine atoms, which are known to enhance biological activity.
Industry: Used in the production of specialty chemicals and materials, including surfactants and lubricants.
作用機序
The mechanism of action of 1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene involves its interaction with molecular targets through its bromomethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. The hexadecyloxy group provides hydrophobic interactions that can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
1,3-Bis(bromomethyl)benzene: Lacks the hexadecyloxy group, making it less hydrophobic and potentially less effective in biological applications.
1,3-Bis(chloromethyl)-5-(hexadecyloxy)benzene: Similar structure but with chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
1,3-Bis(bromomethyl)-5-(octadecyloxy)benzene: Similar structure but with a longer alkyl chain, which may affect its solubility and interaction with biological membranes.
Uniqueness
1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene is unique due to the combination of bromomethyl and hexadecyloxy groups, which confer both reactivity and hydrophobicity. This makes it a versatile compound for various applications, particularly in the development of new materials and biologically active molecules.
特性
CAS番号 |
794511-66-3 |
|---|---|
分子式 |
C24H40Br2O |
分子量 |
504.4 g/mol |
IUPAC名 |
1,3-bis(bromomethyl)-5-hexadecoxybenzene |
InChI |
InChI=1S/C24H40Br2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-24-18-22(20-25)17-23(19-24)21-26/h17-19H,2-16,20-21H2,1H3 |
InChIキー |
WAPZLVUYOIFJBB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14229932.png)
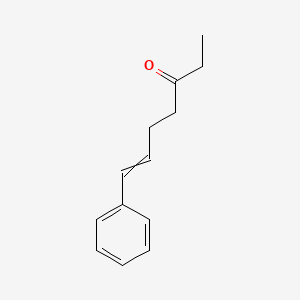

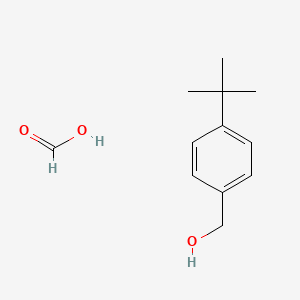
![1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14229964.png)
![(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene](/img/structure/B14229972.png)
![(2S)-1-[2-(propylamino)ethylamino]propan-2-ol](/img/structure/B14229979.png)
![6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-](/img/structure/B14229984.png)

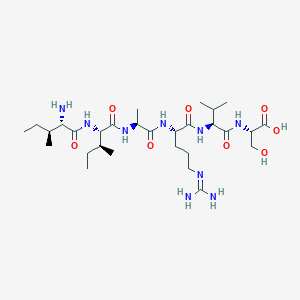
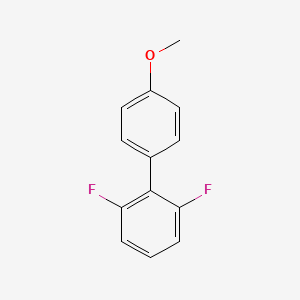
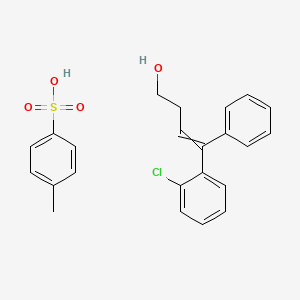
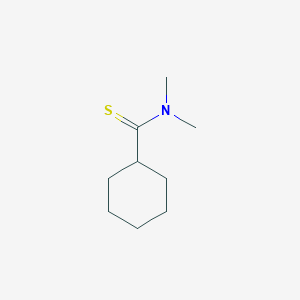
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
